Polymer Yield and Molecular Weight: Direct Comparison of 1,4-Bis(bromomethyl)benzene vs. 1,4-Bis(chloromethyl)benzene in MEH-PPV Synthesis
In the synthesis of the widely studied conducting polymer MEH-PPV (poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]) via the Gilch route, 1,4-bis(bromomethyl)benzene (as the substituted monomer) was directly compared to its 1,4-bis(chloromethyl) analog [1]. The bis(bromomethyl) monomer consistently provided substantially higher yields of MEH-PPV and produced polymers with consistently higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer [1].
| Evidence Dimension | Polymer yield and molecular weight |
|---|---|
| Target Compound Data | Higher yields of MEH-PPV with higher molecular weights and narrower polydispersities |
| Comparator Or Baseline | 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene (lower yields, lower molecular weights, broader polydispersities) |
| Quantified Difference | Qualitatively reported as 'substantially higher yields' and 'consistently higher molecular weights' |
| Conditions | Modified Gilch polymerization route |
Why This Matters
This data directly demonstrates that the bromo-analog yields higher quality and quantity of the target polymer, which is essential for reproducible research in organic electronics and material science applications, making it the preferred choice over the cheaper chloro-analog for performance-critical syntheses.
- [1] Sanford, E. M.; Perkins, A. L.; Tang, B.; Kubasiak, A. M.; Reeves, J. T.; Paulisse, K. W. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. Chem. Commun. 1999, 2347–2348. View Source
